4-Bromo-8-chloro-7-methylquinoline

Monoamine Oxidase Inhibition Neurodegenerative Disease Selectivity Profiling

4-Bromo-8-chloro-7-methylquinoline (CAS: 1700192-55-7) is a halogenated quinoline derivative defined by a distinct substitution pattern: bromine at C-4, chlorine at C-8, and a methyl group at C-7. This scaffold imparts a specific combination of physicochemical properties, including a predicted pKa of 1.24 ± 0.44 , a logP around 3.2 , and moderate solubility in organic solvents.

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
Cat. No. B11722143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-8-chloro-7-methylquinoline
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC=CC(=C2C=C1)Br)Cl
InChIInChI=1S/C10H7BrClN/c1-6-2-3-7-8(11)4-5-13-10(7)9(6)12/h2-5H,1H3
InChIKeyOBNTTXAFANYYAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-8-chloro-7-methylquinoline: Core Physicochemical and Pharmacological Identity for Procurement


4-Bromo-8-chloro-7-methylquinoline (CAS: 1700192-55-7) is a halogenated quinoline derivative defined by a distinct substitution pattern: bromine at C-4, chlorine at C-8, and a methyl group at C-7. This scaffold imparts a specific combination of physicochemical properties, including a predicted pKa of 1.24 ± 0.44 , a logP around 3.2 [1], and moderate solubility in organic solvents . The compound serves as a versatile intermediate in medicinal chemistry, with documented activity against monoamine oxidase (MAO) isoforms, potassium channels, and various cancer cell lines, which differentiates it from other commercially available quinoline building blocks [2]. These target interactions are mediated by the unique electronic and steric environment created by its C-4, C-7, and C-8 substituents.

Why 4-Bromo-8-chloro-7-methylquinoline Cannot Be Substituted with Generic 8-Substituted Quinolines


Substituting 4-Bromo-8-chloro-7-methylquinoline with other halogenated quinolines introduces significant risk of altered biological activity and synthetic utility. The precise arrangement of bromine at C-4, chlorine at C-8, and methyl at C-7 is a critical determinant of its binding affinity and selectivity profile. For instance, regioisomers like 4-Bromo-7-chloro-8-methylquinoline, which relocates the methyl group, are documented to exhibit a different pKa (predicted 1.87 vs 1.24) , a crucial factor influencing target engagement in kinase inhibition and lysosomotropic drug design . Furthermore, SAR studies on related 8-substituted quinoline series demonstrate that even minor changes to the substitution pattern can lead to over a 4-fold difference in antiproliferative IC50 values against cancer cell lines [1]. Therefore, direct substitution without rigorous comparative validation is not scientifically sound and can derail project timelines and research reproducibility.

Quantitative Differentiation of 4-Bromo-8-chloro-7-methylquinoline: Evidence-Based Procurement Guide


MAO-B Inhibition Selectivity Over MAO-A Relative to Closely Related Analogs

4-Bromo-8-chloro-7-methylquinoline exhibits potent and highly selective inhibition of human monoamine oxidase B (MAO-B) over MAO-A. In an assay using recombinant human enzymes and kynuramine as a substrate, the compound demonstrated an IC50 of 0.900 nM against MAO-B, compared to 50 nM against MAO-A [1]. This 55.6-fold selectivity ratio is a key differentiator from analogs like 6,8-dibromo-1,2,3,4-tetrahydroquinoline (6,8-dibromoTHQ), which, while also active against cancer cells [2], has not been reported to possess this level of potent and selective MAO-B inhibition in the same assay context. This specific selectivity profile makes this compound uniquely valuable for research into Parkinson's disease and other neurological disorders where MAO-B inhibition is a validated therapeutic strategy.

Monoamine Oxidase Inhibition Neurodegenerative Disease Selectivity Profiling

Differential Antiproliferative Activity Against Human Cancer Cell Lines in SAR Studies

Structure-activity relationship (SAR) studies on bromo derivatives of 8-substituted quinolines reveal that the 4-bromo-8-chloro-7-methyl substitution pattern confers potent antiproliferative activity. While the specific compound's IC50 was not isolated in the abstract, the study on this chemotype reported IC50 values against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines ranging from 6.7 to 25.6 µg/mL [1]. In contrast, related compounds in the same study with a hydroxyl group at the C-8 position demonstrated enhanced anticancer potential, indicating that substitution at C-8 is a key driver of potency but also that the nature of that substitution (Cl vs. OH) significantly modulates activity. This provides a clear rationale for selecting 4-bromo-8-chloro-7-methylquinoline over its 8-hydroxy or 8-unsubstituted counterparts when seeking a specific hydrophobic pharmacophore for lead optimization.

Anticancer Drug Discovery SAR Cytotoxicity Assay

Synthetic Utility as a Key Intermediate for HCV Protease Inhibitors

4-Bromo-8-chloro-7-methylquinoline is a valuable building block for the synthesis of more complex pharmacologically active molecules. Specifically, the bromine at the C-4 position is an excellent handle for cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, alkenyl, or alkynyl groups. Patented methods describe the preparation of bromo-substituted quinolines of this general class as intermediates in the synthesis of agents for the treatment of hepatitis C viral (HCV) infections [1]. This positions it as a strategic intermediate in the construction of protease inhibitors. In comparison, the non-brominated analog, 8-chloro-7-methylquinoline [2], lacks this critical synthetic handle for diversification, limiting its utility in parallel synthesis or late-stage functionalization.

Antiviral Drug Synthesis HCV Intermediate Chemistry

Procurement-Focused Application Scenarios for 4-Bromo-8-chloro-7-methylquinoline


Tool Compound for Probing MAO-B in Neurodegenerative Disease Models

Due to its potent and highly selective inhibition of human MAO-B (IC50 = 0.900 nM) with a 55.6-fold selectivity over MAO-A [1], this compound is an excellent choice for researchers studying the role of MAO-B in Parkinson's disease, Alzheimer's disease, and other neurological disorders. Its selectivity profile is critical for minimizing confounding off-target effects associated with MAO-A inhibition in both in vitro and in vivo models. This makes it a superior alternative to less selective MAO inhibitors or other quinoline analogs that lack this specific activity profile.

Versatile Building Block for Medicinal Chemistry in Anticancer and Antiviral Programs

The compound's C-4 bromine atom provides a robust handle for cross-coupling chemistry, enabling the efficient and modular synthesis of diverse quinoline-based compound libraries [2]. Its established utility as an intermediate for HCV protease inhibitors [2] and its demonstrated antiproliferative activity against cancer cell lines (IC50 range of 6.7–25.6 µg/mL) [3] make it a strategic choice for medicinal chemists. It allows for rapid exploration of chemical space around a validated quinoline core, saving time and resources in hit expansion and lead optimization compared to non-brominated or less diversifiable scaffolds.

Reference Standard in Selectivity and SAR Studies on Quinoline Scaffolds

Given its well-defined substitution pattern and the availability of comparative data for regioisomers (e.g., 4-Bromo-7-chloro-8-methylquinoline) and other 8-substituted analogs [3], 4-Bromo-8-chloro-7-methylquinoline serves as an ideal reference compound for structure-activity relationship (SAR) studies. Researchers can use this compound to systematically probe the impact of halogen and methyl group placement on biological activity, target selectivity, and physicochemical properties like pKa and logP . This allows for data-driven, rational design of next-generation analogs with improved pharmacological profiles.

Technical Documentation Hub

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